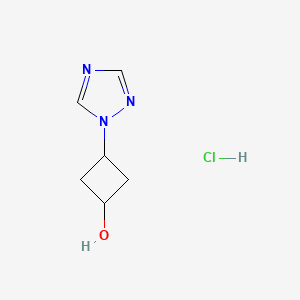

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride

Description

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSMLYVENGRFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N2C=NC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride typically involves the reaction of cyclobutanone with 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various cyclobutanol derivatives .

Scientific Research Applications

Antimicrobial Activity

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol; hydrochloride exhibits significant antimicrobial properties. Research indicates that compounds containing triazole rings often show activity against various bacterial and fungal strains. A study demonstrated its efficacy against Candida albicans, highlighting its potential as an antifungal agent .

Anti-inflammatory Properties

This compound has been investigated for its role in inhibiting cytokine production, which is crucial in managing chronic inflammatory diseases. Triazole derivatives have shown promise in reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole-containing compounds. 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol; hydrochloride has been evaluated for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Fungicides

The compound has been assessed for use as a fungicide in agriculture. Its ability to inhibit fungal pathogens can help protect crops from diseases caused by fungi. Triazole fungicides are well-known for their effectiveness against various plant pathogens, making this compound a candidate for further development in agricultural chemistry.

Polymer Chemistry

In material science, 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol; hydrochloride can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into polymer chains, potentially leading to materials with improved thermal stability and mechanical strength .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

3-(1H-1,2,4-Triazol-1-yl)piperidine Dihydrochloride

- Structure : A six-membered piperidine ring substituted with a 1,2,4-triazole group and two hydrochloride ions.

- Molecular Formula : C₇H₁₄Cl₂N₄.

- Piperidine derivatives are often explored for central nervous system (CNS) applications due to their ability to cross the blood-brain barrier, whereas cyclobutanol derivatives may favor peripheral targets .

1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine Hydrochloride

- Structure : Cyclobutane ring with a 1,2,4-triazole substituent and an amine group, paired with hydrochloride.

- Molecular Formula : C₆H₁₁ClN₄.

- This substitution could enhance interactions with acidic residues in enzyme active sites (e.g., carbonic anhydrase inhibitors) . The amine variant (CAS 1797202-40-4) is cataloged for research use, suggesting its role as a building block in medicinal chemistry .

N-Hydroxy-2,2-dimethyl-3-(1H-1,2,4-triazol-1-yl)propanamide Derivatives

- Structure : Propanamide backbone with a triazole substituent and hydroxamic acid group.

- Relevance: These compounds are investigated as histone deacetylase (HDAC) inhibitors, highlighting the role of triazole moieties in chelating metal ions critical for enzyme activity. The cyclobutanol analog lacks the hydroxamic acid group but may retain metal-binding capacity via its hydroxyl and triazole functionalities .

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

- Structure : Linear propane chain with a methylated triazole group and terminal amine.

- Methylation of the triazole ring may enhance metabolic stability by blocking oxidative degradation pathways, a feature absent in the unmethylated cyclobutanol analog .

Comparative Data Table

Biological Activity

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and various applications based on diverse scientific findings.

Chemical Structure and Synthesis

The compound is characterized by the molecular formula and features a triazole ring attached to a cyclobutane structure. The synthesis typically involves the reaction of cyclobutanone with 1,2,4-triazole in the presence of catalysts under controlled conditions, often utilizing solvents like ethanol or methanol.

The biological activity of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The triazole moiety can form hydrogen bonds with enzymes, potentially inhibiting their activity. This is particularly relevant in antifungal applications where triazoles are known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .

- Cytotoxicity: Some studies indicate that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the disruption of cellular pathways critical for cancer cell survival .

Antimicrobial Properties

Research has demonstrated that 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride possesses notable antimicrobial properties:

- Bacterial Activity: In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were reported as low as 32 μg/mL for certain derivatives .

- Fungal Activity: The compound has also exhibited antifungal activity against pathogens such as Candida albicans, with certain derivatives demonstrating MIC values comparable to established antifungal agents .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antibacterial Screening: A study evaluated a series of triazole derivatives, including 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride. Results indicated significant antibacterial activity against E. coli and S. aureus, with some compounds outperforming traditional antibiotics like ciprofloxacin .

- Antifungal Assessment: Another investigation focused on antifungal properties revealed that certain derivatives had excellent activity against C. albicans, with docking studies suggesting strong binding affinities to fungal targets .

Research Applications

The compound's unique structure and biological activity make it a valuable candidate for various applications:

- Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent positions it as a promising lead compound for drug development .

- Material Science: Beyond biology, it is utilized in synthesizing new materials with specific properties due to its chemical stability and reactivity.

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-(1,2,4-triazol-1-yl)cyclobutan-1-ol hydrochloride?

The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, cyclobutan-1-ol derivatives are often prepared by reacting cyclobutane precursors with 1,2,4-triazole under basic conditions (e.g., KOH or NaH) followed by HCl salt formation. A reported method involves refluxing intermediates with hydroxylamine hydrochloride and KOH to introduce the triazole moiety . The hydrochloride salt is typically precipitated using HCl gas or concentrated HCl in anhydrous solvents .

Q. How can the purity of 3-(1,2,4-triazol-1-yl)cyclobutan-1-ol hydrochloride be validated?

Purity assessment requires orthogonal analytical techniques:

- TLC : Use silica gel plates with a solvent system like chloroform/methanol (9:1) to monitor reaction progress and impurities .

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) for quantification .

- NMR : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on cyclobutane ring protons (δ 3.5–4.5 ppm) and triazole protons (δ 7.8–8.2 ppm) .

Q. What storage conditions optimize the stability of this compound?

Store the hydrochloride salt in a desiccator under inert gas (N2 or Ar) at −20°C to prevent hydrolysis or decomposition. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 3-(1,2,4-triazol-1-yl)cyclobutan-1-ol derivatives?

Stereochemical control at the cyclobutane ring significantly affects target binding. For example, cis-configured analogs exhibit higher affinity for enzymes like HDACs compared to trans-isomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution can achieve enantiomeric excess >90% . Activity cliffs in analogs highlight the need for stereospecific SAR studies .

Q. What strategies mitigate competing side reactions during triazole incorporation?

Competing reactions (e.g., over-alkylation or ring-opening) are minimized by:

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Molecular dynamics (MD) simulations and QSAR models predict:

Q. What analytical techniques resolve structural ambiguities in related impurities?

Impurity profiling requires:

Q. How does the hydrochloride salt form impact crystallinity and bioavailability?

Salt formation improves aqueous solubility (2–3× vs. free base) and crystallinity. Powder X-ray diffraction (PXRD) reveals a monoclinic crystal lattice (space group P2₁/c), which enhances stability during lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.